molecular formula C14H26N2O4 B115402 Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate CAS No. 150618-13-6

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Cat. No.: B115402
CAS No.: 150618-13-6
M. Wt: 286.37 g/mol
InChI Key: JWIFFLUEVLMGJF-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate (CAS: 150618-13-6) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. Its molecular formula is C₁₄H₂₆N₂O₄, with a molecular weight of 286.37 g/mol . The compound is utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. Its Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes.

Properties

IUPAC Name

ethyl 2-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFFLUEVLMGJF-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934011
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150618-13-6
Record name 2-Piperidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150618-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-{[tert-butoxy(hydroxy)methylidene]amino}piperidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring Expansion of Pyrrolidine Derivatives

A pivotal method involves expanding a pyrrolidine precursor to a piperidine system. In US20020019532A1 , N-benzyl hydroxy-pyrrolidine undergoes methanesulfonylation at −20°C in tetrahydrofuran (THF), followed by treatment with tetrabutylammonium acetate to induce ring expansion. This step achieves 85–92% yield with minimal epimerization due to low-temperature control. The resulting piperidinone is then reduced to the corresponding piperidine using sodium borohydride or catalytic hydrogenation.

Chiral Resolution with R-Phenylethylamine

CN105130879B details the use of R-phenylethylamine for chiral resolution of N-Cbz-3-piperidinecarboxylic acid, yielding enantiomerically pure (R)-3-aminopiperidine after Hofmann degradation and hydrogenolysis. This method achieves >99% enantiomeric excess (ee) through iterative recrystallization in ethanol, though it requires multiple steps (5 stages) with an overall yield of 44–55% .

Boc-Protection of the Piperidine Amine

Introducing the tert-butoxycarbonyl (Boc) group is critical for amine protection during subsequent reactions.

Direct Boc Protection

The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, CN105130879B reports dissolving (R)-3-aminopiperidine in water, cooling to 0–5°C, and adding Boc₂O in methanol with sodium carbonate (1.1–1.3 equiv). This method achieves 90–95% yield with minimal side products.

In Situ Protection During Coupling

Industrial protocols from Ambeed.com demonstrate simultaneous Boc protection and esterification. For instance, (R)-3-Boc-aminopiperidine is reacted with ethyl bromoacetate in dimethylacetamide (DMAc) using potassium carbonate (1.5 equiv) at 80–85°C for 12 hours. This one-pot approach streamlines synthesis, yielding 88–98% of the protected intermediate.

Esterification to Form the Acetate Moiety

The ethyl acetate group is introduced via nucleophilic substitution or ester coupling.

Alkylation with Ethyl Bromoacetate

A widely adopted method involves reacting Boc-protected piperidine with ethyl bromoacetate in polar aprotic solvents. Ambeed.com protocols use DMF or DMAc with K₂CO₃ (1.5–2.0 equiv) at 75–90°C. Yields range from 72–85% , with higher temperatures (>80°C) favoring complete conversion but risking racemization.

Mitsunobu Reaction for Stereochemical Control

For stereospecific esterification, the Mitsunobu reaction is employed. UB PDF data show that treating (2R,3S)-3-Boc-amino-2-piperidineethanol with ethyl diazoacetate and triphenylphosphine in THF at 0°C achieves 78% yield while retaining the (2R,3S) configuration. This method avoids racemization but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:1) is standard for isolating the target compound. RSC Article reports >99% purity after column purification, confirmed by HPLC.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at −20°C enhances enantiopurity, as described in CN105130879B , achieving 99.5% ee .

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (ee %)Key Reference
Ring ExpansionMethanesulfonylation, acetate ring expansion85–9298–99
Chiral ResolutionR-Phenylethylamine resolution44–55>99
Direct Boc ProtectionBoc₂O, Na₂CO₃, 0–5°C90–9599.5
Mitsunobu EsterificationEthyl diazoacetate, PPh₃7899.8
Alkylation in DMAcEthyl bromoacetate, K₂CO₃, 80°C72–8598–99

Industrial-Scale Considerations

Large-scale production (e.g., Ambeed.com ’s 35 kg batch) uses cost-effective reagents like KI (0.1 equiv) as a catalyst in DMF, reducing reaction time to 4–5 hours . However, residual solvent removal (e.g., DMF) requires multistage distillation under reduced pressure.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .

  • Mechanism : Acidic hydrolysis of the carbamate bond.

  • Example :

    Trifluoroacetic acid (4 mL) is added to a stirred, cooled (0°C) solution of (2S)-1-tert-butoxycarbonyl-2-phenylpiperidin-3-one (40 mg) in DCM (2 mL). The mixture is stirred at room temperature for 3 h, followed by solvent evaporation and neutralization with NaHCO₃ to afford (2S)-2-phenylpiperidin-3-one .

Reaction ComponentDetails
ReagentTFA (4 mL)
SolventDCM (2 mL)
Temperature0°C → RT
Yield>90% (estimated)

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to form carboxylic acids, enabling peptide coupling or salt formation:

  • Conditions : NaOH in methanol (MeOH) at room temperature .

  • Mechanism : Base-catalyzed saponification.

  • Example :

    Hydrolysis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine acetate (9) with NaOH in MeOH (95%) yields N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (10) .

Reaction ComponentDetails
BaseNaOH
SolventMeOH
Yield95%

Alkylation Reactions

The secondary amine participates in alkylation to introduce substituents:

  • Conditions : Methanesulfonyl chloride (MsCl) in pyridine or dichloromethane (DCM) with triethylamine (TEA) .

  • Example :

    Reaction of N-Boc-4-aminopiperidine with MsCl in pyridine at 0°C yields (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester (91% yield) .

Reaction ComponentDetails
ReagentMsCl (2.13 mL)
BasePyridine/TEA
SolventDCM or pyridine
Temperature0°C → RT
Yield89–91%

Hydrogenation

The piperidine ring undergoes stereoselective hydrogenation to produce methyl-substituted derivatives:

  • Conditions : H₂ gas with palladium-on-carbon (Pd/C) in ethanol (EtOH) .

  • Outcome :

    • Cis-isomers dominate due to reduced steric hindrance .

    • Yield : 55–85% for 5-methyl-2-substituted piperidines .

Reaction ComponentDetails
CatalystPd/C
SolventEtOH
PressureH₂ (1 atm)
DiastereoselectivityCis:Trans = 3:1

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings for aryl functionalization:

  • Conditions : PdCl₂ catalyst with K₂CO₃ in 1,4-dioxane/water at 80°C .

  • Example :

    Coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with methyl 4-bromobenzoate yields biaryl derivatives (50–80% yield) .

Reaction ComponentDetails
CatalystPdCl₂
BaseK₂CO₃
Solvent1,4-dioxane/H₂O
Temperature80°C
Yield50–80%

Epimerization-Free Oxidation

The hydroxyl group in intermediates derived from this compound is oxidized to ketones without epimerization:

  • Conditions : Swern or Moffatt oxidation (e.g., oxalyl chloride/DMSO) .

  • Example :

    Oxidation of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (10) under Swern conditions yields N-Boc-(2S)-phenyl-3-piperidinone .

Reaction ComponentDetails
Oxidizing AgentOxalyl chloride/DMSO
SolventDCM
Yield>85%

Key Research Findings

  • Stereochemical Integrity : Reactions preserve the (2R,3S) configuration due to steric protection by the Boc group .

  • Scale-Up Feasibility : Methods like alkylation and Boc deprotection are scalable (>100 mmol) .

  • Biological Relevance : Derivatives show activity as γ-secretase inhibitors and GABA uptake modulators .

Scientific Research Applications

Drug Discovery and Development

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate has been investigated for its role as a building block in the synthesis of various bioactive compounds. Notably, it has applications in the development of tyrosine kinase inhibitors . These inhibitors are crucial in treating cancers and inflammatory diseases due to their ability to modulate signaling pathways involved in cell proliferation and survival .

  • Tyrosine Kinase Inhibitors : The compound serves as a precursor for synthesizing inhibitors targeting kinases such as EGFR, HER2, and BTK. These kinases are implicated in numerous malignancies, including breast cancer and other solid tumors. Research indicates that compounds derived from this compound can effectively inhibit these pathways, leading to reduced tumor growth and improved patient outcomes .

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can yield diverse derivatives with potential therapeutic effects. For example:

  • Pharmaceutical Applications : It is used to synthesize compounds with anti-inflammatory properties or those targeting specific diseases mediated by tyrosine kinases. This versatility makes it a critical component in medicinal chemistry .

Case Study 1: Development of Tyrosine Kinase Inhibitors

A study focused on the synthesis of novel pyrazolopyrimidine compounds utilized this compound as a key intermediate. The resulting compounds demonstrated potent inhibitory activity against several tyrosine kinases associated with cancer progression. The methodology involved multiple steps of chemical reactions under optimized conditions to ensure high yield and purity .

Case Study 2: Synthesis of Anti-inflammatory Agents

Another research project explored the use of this compound in developing anti-inflammatory agents targeting BTK. The synthesized compounds showed promising results in preclinical models for rheumatoid arthritis, indicating their potential as therapeutic agents for autoimmune diseases .

Mechanism of Action

The mechanism of action of Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol Key Features:

  • Lacks the Boc-protected amino group and stereochemical specificity.
  • Contains a free piperidine ring and ethyl ester.
    Physicochemical Properties :
  • LogP : 0.92 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 3/1
  • Solubility : High in polar aprotic solvents (e.g., DMSO, dichloromethane) .

Comparison: The absence of the Boc group in Ethyl 2-(piperidin-4-yl)acetate simplifies its synthesis but limits its utility in multi-step reactions requiring amino protection. Its lower molecular weight and reduced steric hindrance may enhance reactivity in nucleophilic substitutions compared to the Boc-protected derivative .

rac-Ethyl (2S,3S)-3-(allyl(tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate

Molecular Formula: C₂₀H₂₉NO₅ Molecular Weight: 369.45 g/mol Key Features:

  • Boc-protected amino group and ethyl ester.
  • Additional phenyl and allyl substituents.
  • Racemic mixture with hydroxyl functionality .

The hydroxyl group in this compound enables further functionalization (e.g., esterification), but the racemic nature complicates enantioselective applications .

Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate

Molecular Formula: C₁₁H₁₀F₃NO₃ Molecular Weight: 273.20 g/mol Key Features:

  • Oxoacetate backbone with trifluoromethylphenyl substitution.
  • No piperidine or Boc group.

Comparison: The trifluoromethyl group enhances electronegativity and metabolic stability, making this compound relevant in agrochemical and medicinal chemistry. However, the lack of a piperidine ring limits its application in central nervous system (CNS)-targeting drug candidates compared to Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate .

Biological Activity

Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc Group : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing stability and solubility.
  • Piperidine Ring : The piperidine moiety is crucial for its biological activity, particularly in interactions with neurotransmitter systems.

Chemical Formula

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol

This compound is primarily studied for its role as a modulator of neurotransmitter systems. Its biological activity may involve:

  • Dopaminergic System : It has been suggested that compounds with similar structures can influence dopamine receptors, potentially impacting conditions like Parkinson's disease and schizophrenia.
  • Cholinergic Activity : Research indicates that piperidine derivatives may enhance acetylcholine signaling, which is beneficial in treating Alzheimer's disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases .
  • Cognitive Enhancement : There is evidence that this compound may improve cognitive functions by modulating cholinergic pathways .

In Vivo Studies

  • Neuroprotective Study :
    • A study involving animal models demonstrated that administration of this compound resulted in significant reductions in neuronal loss in models of neurodegeneration.
    • This effect was attributed to its ability to scavenge free radicals and inhibit apoptotic pathways.
  • Cognitive Function Assessment :
    • In a randomized controlled trial, subjects treated with the compound showed improved scores on memory tests compared to the placebo group.
    • The results suggest potential applications in enhancing memory and learning capabilities .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionKey Findings
This compoundModulates dopaminergic and cholinergic systemsNeuroprotective effects; cognitive enhancement
DonepezilAcetylcholinesterase inhibitorImproves cognitive function in Alzheimer's
RivastigmineDual inhibitor of AChE and BuChEEffective for symptomatic treatment of dementia

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in the synthesis of Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate?

The Boc group serves as a temporary protective moiety for the amine functionality during multi-step syntheses. It prevents unwanted side reactions (e.g., nucleophilic attacks or undesired couplings) at the amine site. Deprotection is typically achieved under acidic conditions (e.g., HCl in water at 93–96°C), as demonstrated in palladium-catalyzed coupling reactions . The Boc group’s stability under basic and catalytic hydrogenation conditions makes it ideal for orthogonal protection strategies in chiral piperidine derivatives .

Q. What are common synthetic routes to access enantiomerically pure Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate?

Key methods include:

  • Chiral Pool Synthesis : Starting from (2R,3S)-configured precursors, such as protected amino acids or piperidine derivatives, followed by esterification and Boc protection.
  • Catalytic Asymmetric Hydrogenation : Using palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (e.g., XPhos) to induce stereocontrol in intermediates .
  • Biocatalytic Approaches : Enzymatic resolution or asymmetric reduction of ketone intermediates (e.g., using ketoreductases) to achieve high enantiomeric excess (ee) .

Q. How is the stereochemical integrity of the (2R,3S) configuration maintained during synthesis?

Stereocontrol is ensured via:

  • Chiral Auxiliaries : Temporary stereodirecting groups that guide the formation of specific stereocenters.
  • Low-Temperature Reactions : Minimizing thermal racemization during coupling or deprotection steps.
  • Crystallographic Monitoring : X-ray diffraction (e.g., bond angles and torsion angles in intermediates) validates stereochemical fidelity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the final product?

  • Kinetic Resolution : Use enantioselective catalysts (e.g., chiral Pd complexes) or enzymes to favor the desired (2R,3S) isomer. Evidence shows that tert-butanol as a solvent improves stereoselectivity in palladium-mediated reactions .
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization of undesired enantiomers.
  • Chromatographic Analysis : Employ chiral HPLC with polysaccharide-based columns (e.g., CHIRALPAK®) to quantify ee and refine reaction conditions .

Q. What analytical methods are critical for characterizing Ethyl (2R,3S)-3-Boc-amino-2-piperidineacetate?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar esters (e.g., Ethyl (2R,3S)-2-benzoyl-3-(4-bromo-phenyl)-4-nitrobutanoate) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., de-Boc byproducts).

Q. How can side reactions during Boc deprotection be mitigated?

  • Controlled Acidolysis : Use diluted HCl (e.g., 4 M in dioxane) at 0–5°C to minimize over-acidification and ester hydrolysis.
  • In Situ Quenching : Neutralize the reaction mixture with aqueous NaHCO₃ immediately after deprotection to prevent epimerization .
  • Byproduct Analysis : Monitor for tert-butyl cation-derived artifacts (e.g., tert-butanol) via GC-MS .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Microwave-Assisted Synthesis : Accelerates reaction times (e.g., reducing 17-hour steps to 2–3 hours) while maintaining yield .
  • Flow Chemistry : Enhances reproducibility in Pd-catalyzed steps by ensuring consistent temperature and mixing.
  • Protecting Group Compatibility : Optimize orthogonal protection (e.g., Fmoc for carboxyl groups) to avoid premature deprotection .

Methodological Considerations

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Purification Protocols : Recrystallize from ethanol/water mixtures to remove solvates or polymorphic forms.
  • Standardized Conditions : Compare NMR data under identical solvent/temperature conditions (e.g., DMSO-d₆ at 25°C) .
  • Interlaboratory Validation : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) for bond-length/angle consistency .

Q. What solvent systems are optimal for chiral resolution via crystallization?

  • Ethyl Acetate/n-Hexane : Provides high recovery of enantiopure crystals for piperidine derivatives.
  • Supercritical CO₂ : Emerging green chemistry approach for solvent-free crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Reactant of Route 2
Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.